Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-9-8(6-12)7-14-9/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORHFPXVWZXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate, with the molecular formula and a molecular weight of 227.26 g/mol, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound features a unique bicyclic structure incorporating an oxygen atom within the ring and a tert-butoxycarbonyl (Boc) protecting group. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition techniques to form the bicyclic core.
Common Synthetic Routes
- Cycloaddition Reaction : Initiated under inert conditions using anhydrous solvents.
- Protecting Group Strategies : Employing Boc groups to stabilize reactive intermediates.
Pharmacological Properties
This compound exhibits various biological activities:
- Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties against a range of bacterial strains.
- Cytotoxicity : In vitro assays demonstrate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | IC50 = 15 µM in MCF-7 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The compound may disrupt bacterial membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various derivatives of azabicyclo compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Potential
A recent investigation into the cytotoxic properties of this compound showed that it induced apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate has shown potential in medicinal chemistry due to its biological activity against various molecular targets. Studies have indicated that compounds with similar bicyclic structures can exhibit:
- Antimicrobial Activity : Research suggests that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that certain modifications of this compound could lead to anticancer agents, targeting specific pathways involved in tumor growth.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other complex molecules. Its unique bicyclic structure allows for:
- Diverse Modifications : The presence of functional groups enables chemists to create various derivatives with tailored properties.
- Synthesis of Bioactive Compounds : It is utilized as a building block for synthesizing bioactive molecules, including pharmaceuticals and agrochemicals.
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal explored the synthesis of several derivatives of this compound and evaluated their biological activities. The results demonstrated that specific modifications enhanced antimicrobial efficacy against resistant strains of bacteria.
Case Study 2: Development of Anticancer Agents
Another research effort focused on modifying this compound to develop potential anticancer agents. The synthesized derivatives were tested in vitro against various cancer cell lines, showing promising results that warrant further investigation.
Industrial Applications
In industrial settings, this compound is employed as a precursor for larger-scale synthesis processes due to its favorable reactivity and stability under specific conditions:
- Continuous Flow Synthesis : Utilization in continuous flow reactors allows for consistent production quality and improved yield.
- Automated Synthesis Platforms : Integration into automated systems enhances efficiency in large-scale production.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique properties can be contextualized by comparing it to structurally related bicyclic derivatives. Key analogs include diazabicyclo, oxazabicyclo, and variations in ring size or substituents. Below is a detailed analysis:
Core Structural Variations
Oxygen vs. Nitrogen Substitution
- Molecular weight: 212.29 g/mol .
- Molecular formula: C₁₁H₁₉NO₃ (estimated MW: 213.27 g/mol) .
Ring Size and Bridging
- Tert-butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 161157-50-2):
Features a smaller bicyclo[4.1.0]heptane ring, reducing molecular weight (199.25 g/mol) and altering conformational flexibility . - Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 637301-19-0):
A [3.2.1] bicyclic system with a ketone group (8-oxo), introducing polarity and reactivity distinct from the [4.2.0] analog .
Functional Group Analysis
Boc Protection
All analogs share the Boc group, critical for amine protection in multistep syntheses. For example:
- Tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS: 132234-69-6):
Demonstrates the Boc group’s role in stabilizing amines during peptide coupling .
Stereochemical Complexity
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate | Not provided | C₁₁H₁₉NO₃ | 213.27 (estimated) | 7-oxa bridge, Boc protection |
| Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate | 885271-67-0 | C₁₁H₂₀N₂O₂ | 212.29 | Dual nitrogen centers, enhanced basicity |
| Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | 637301-19-0 | C₁₂H₁₉NO₃ | 225.29 | Ketone group, [3.2.1] ring system |
| Tert-butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 161157-50-2 | C₁₀H₁₇NO₃ | 199.25 | Smaller [4.1.0] ring, reduced steric bulk |
Pharmaceutical Relevance
- Medical Intermediates : Compounds like tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 928754-14-7) are used in drug development for their ability to mimic peptide backbones .
- SHELX Refinement : Structural analogs are often characterized using SHELX software for crystallographic studies, aiding in the determination of absolute configurations .
Preparation Methods
Cyclization Strategies to Form the Bicyclic Core
The bicyclo[4.2.0]octane core with oxygen and nitrogen heteroatoms is typically constructed via intramolecular cyclization reactions involving precursors containing appropriately positioned functional groups.
One approach involves the use of 7-methylthio imino-3-chloromethyl-l-oxa-3-cephem intermediates, which undergo nucleophilic substitution and cyclization steps to form the bicyclic system. This method is described in the context of preparing related cephem derivatives, where the bicyclic scaffold is formed by reacting chloromethyl derivatives with nucleophilic thiolates in biphasic systems with phase-transfer catalysts.
The reaction conditions often involve mild temperatures (20–30°C), inert organic solvents such as dichloromethane or toluene, and bases like sodium bicarbonate to neutralize acidic byproducts.
Introduction of the Tert-butyl Carboxylate Group
The tert-butyl ester protecting group is typically introduced via esterification reactions or by using tert-butyl protected carboxylic acid derivatives as starting materials.
In some synthetic routes, the tert-butyl group is installed early in the synthesis to protect the carboxylic acid functionality during subsequent cyclization and functional group transformations.
Use of Phosphine and Aluminum-based Catalysts
- The methanolysis step in the preparation of related bicyclic cephem derivatives involves aluminum trichloride neutralized with a base and triarylphosphine or alkylphosphine catalysts in inert solvents. This step facilitates the formation of the bicyclic lactam or lactone moiety and is likely adaptable to the synthesis of tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate.
Stereochemical Control
The stereochemistry of the bicyclic scaffold is critical. Enantioselective synthesis methods for related bicyclic aza-heterocycles rely on starting materials that contain stereochemical information or on stereoselective cyclization strategies.
Desymmetrization of achiral tropinone derivatives and direct stereocontrolled ring formation are notable strategies for controlling stereochemistry in bicyclic aza-heterocycles, which may be relevant for synthesizing the target compound.
Representative Synthetic Route (Based on Patent WO2007105253A2)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 7-methylthio imino-3-chloromethyl-l-oxa-3-cephem intermediate | Reaction of methyl- or aryl-sulfenyl chloride with chloromethyl precursor in toluene or dichloromethane at 20–30°C | Formation of chloromethyl cephem intermediate |
| 2 | Nucleophilic substitution with sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate | Biphasic system (dichloromethane/water), phase transfer catalyst (tetra-n-butylammonium bromide), 20–25°C, 8 hours | Formation of thioimino cephem derivative |
| 3 | Methanolysis in presence of aluminum trichloride neutralized with base and triarylphosphine | Dichloromethane or toluene solvent, sodium bicarbonate base | Formation of carboxy protected bicyclic lactam/lactone derivative with tert-butyl ester |
This sequence exemplifies the controlled formation of bicyclic heterocycles with protected carboxylic acid groups, which can be adapted for this compound synthesis.
Chemical and Physical Data Supporting Preparation
| Property | Data |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | tert-butyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2C@HOC2=O |
These data confirm the structure of the target compound and support the synthetic strategies aiming to preserve stereochemical integrity and functional group placement.
Research Findings and Considerations
The presence of mercuric salts in some related synthetic methods complicates purification and is avoided in modern protocols.
Phase-transfer catalysis and biphasic reaction systems improve yields and selectivity in nucleophilic substitution steps critical for bicyclic core formation.
Enantioselective methods for bicyclic aza-heterocycles emphasize the importance of stereochemical control, which is essential for biological activity and further functionalization.
The tert-butyl protecting group provides stability during synthesis and can be removed under acidic conditions if needed for further derivatization.
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate?
Synthesis typically involves bicyclic ring formation via [2+2] or [3+2] cycloadditions, followed by carboxylate protection using tert-butyl groups. For example, analogous procedures (e.g., ) use sodium hydroxide and dimethyl sulfate in THF for esterification and protection. Key steps include:
- Cyclization of precursors under basic conditions.
- Protection of the carboxylate group with Boc (tert-butyloxycarbonyl) reagents.
- Purification via silica gel chromatography (e.g., 10:1 PE/EA solvent system). Characterization should include NMR (¹H/¹³C), HPLC (≥97% purity, ), and melting point analysis (e.g., 58–59°C for similar bicyclic esters, ).
Q. How can researchers verify the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify bicyclic scaffold protons (e.g., bridgehead H at δ 3.5–4.5 ppm) and tert-butyl signals (δ 1.2–1.4 ppm).
- HPLC : Confirm purity (≥97%, as per supplier data, ).
- Mass spectrometry : Match molecular ion peaks to the expected m/z (e.g., C₁₁H₁₉NO₃: 225.28, ).
- Melting point : Compare to literature values (e.g., 58–59°C for analogs, ).
Q. What are the solubility and stability considerations for this compound?
- Solubility : Likely polar aprotic solvents (THF, DCM, DMF) based on structural analogs (e.g., ). Test solubility gradients for crystallization.
- Stability : Avoid strong acids/bases to prevent Boc deprotection. Store at –20°C under inert atmosphere to minimize hydrolysis.
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this bicyclic scaffold?
Density Functional Theory (DFT) calculations can:
- Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
- Simulate ring strain (critical for bicyclo[4.2.0] systems) to assess stability under reaction conditions.
- Compare with experimental data (e.g., NMR shifts) to validate models.
Q. What strategies resolve contradictions in spectroscopic data for bicyclo[4.2.0] derivatives?
Discrepancies in NMR or IR data may arise from:
- Conformational isomerism : Use variable-temperature NMR to identify dynamic processes.
- Impurity profiles : Cross-validate with LC-MS (e.g., ≥97% purity thresholds, ).
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (if crystals are obtainable).
Q. How can the compound’s stability under catalytic hydrogenation conditions be optimized?
- Catalyst selection : Test Pd/C vs. Raney Ni for selective deprotection without ring opening.
- Solvent effects : Use methanol or ethyl acetate to balance reaction rate and stability.
- Pressure/temperature : Monitor H₂ pressure (1–3 atm) and temperature (25–50°C) to minimize side reactions.
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
